![molecular formula C16H31BN2O3Si B13900602 Trimethyl-[2-[[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl]silane](/img/structure/B13900602.png)
Trimethyl-[2-[[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl-[2-[[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl]silane is a complex organosilicon compound It is characterized by the presence of a trimethylsilyl group, a pyrazole ring, and a dioxaborolane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-[2-[[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl]silane typically involves multiple steps. One common method includes the reaction of a pyrazole derivative with a dioxaborolane compound under controlled conditions. The reaction is often catalyzed by a transition metal catalyst such as palladium or copper.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and reaction time. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl-[2-[[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a wide range of functionalized silanes .
Applications De Recherche Scientifique
Trimethyl-[2-[[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl]silane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It is utilized in the production of advanced materials, including polymers and coatings
Mécanisme D'action
The mechanism of action of Trimethyl-[2-[[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl]silane involves its interaction with various molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The trimethylsilyl group enhances the compound’s stability and lipophilicity, facilitating its incorporation into organic frameworks .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethyl-[2-[[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl]silane: Similar structure but with an ethynyl linkage.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler compound with only the dioxaborolane moiety.
1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: Contains multiple dioxaborolane groups attached to a benzene ring
Uniqueness
Trimethyl-[2-[[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl]silane is unique due to its combination of a pyrazole ring, a dioxaborolane moiety, and a trimethylsilyl group. This unique structure imparts specific chemical properties, making it valuable in various applications .
Propriétés
Formule moléculaire |
C16H31BN2O3Si |
|---|---|
Poids moléculaire |
338.3 g/mol |
Nom IUPAC |
trimethyl-[2-[[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl]silane |
InChI |
InChI=1S/C16H31BN2O3Si/c1-13-11-18-19(12-20-9-10-23(6,7)8)14(13)17-21-15(2,3)16(4,5)22-17/h11H,9-10,12H2,1-8H3 |
Clé InChI |
WNWWCURIUBPDBT-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=NN2COCC[Si](C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-2-fluoro-5-methylaniline](/img/structure/B13900521.png)
![5-[[(2S)-1-[[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-9-yl]oxy]-1-oxopropan-2-yl]carbamoyl]-2-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)benzoic acid](/img/structure/B13900522.png)

![ethyl (1S,2S,5R)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate;dihydrochloride](/img/structure/B13900545.png)
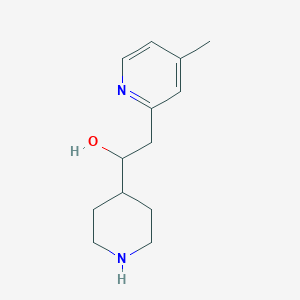
![tert-butyl N-[3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate](/img/structure/B13900561.png)

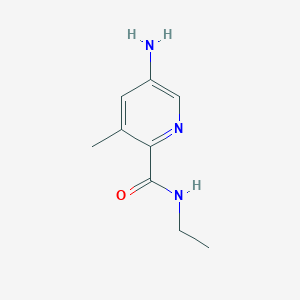
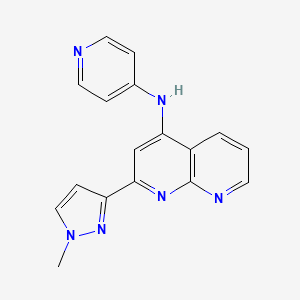

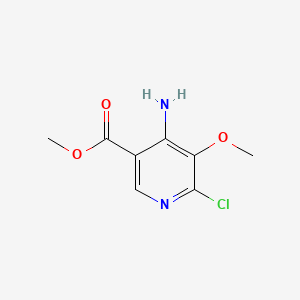
![Prop-2-enyl 6-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13900582.png)
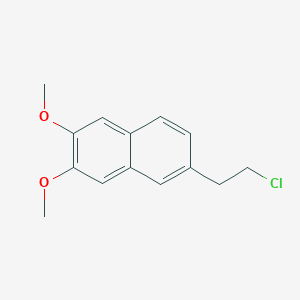
![(2S)-2-amino-N-[2-(diethylamino)ethyl]-3,3-dimethylbutanamide](/img/structure/B13900603.png)
